(5Z)-5-{[3-(3-Fluoro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-heptyl-2-thioxo-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (5Z)-5-{[3-(3-Fluoro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-heptyl-2-thioxo-1,3-thiazolidin-4-one is a complex organic molecule that features a combination of pyrazole, thiazolidinone, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-{[3-(3-Fluoro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-heptyl-2-thioxo-1,3-thiazolidin-4-one typically involves multi-step organic reactions. The starting materials include 3-fluoro-4-propoxybenzaldehyde, phenylhydrazine, and heptyl isothiocyanate. The synthesis can be summarized in the following steps:
Formation of Pyrazole Ring: The reaction between 3-fluoro-4-propoxybenzaldehyde and phenylhydrazine under acidic conditions forms the pyrazole ring.
Thiazolidinone Formation: The intermediate product reacts with heptyl isothiocyanate to form the thiazolidinone ring.
Final Cyclization: The final step involves cyclization under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-{[3-(3-Fluoro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-heptyl-2-thioxo-1,3-thiazolidin-4-one: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol group.
Substitution: The phenyl and pyrazole rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted derivatives of the original compound.
Scientific Research Applications
(5Z)-5-{[3-(3-Fluoro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-heptyl-2-thioxo-1,3-thiazolidin-4-one: has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It may be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (5Z)-5-{[3-(3-Fluoro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-heptyl-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The pathways involved may include inhibition of inflammatory mediators or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Fluorophenyl)piperazine
- Disilane-bridged architectures
- N,N’-Bis(9-phenyl-9-xanthenyl)butane-1,4-diamine
Uniqueness
(5Z)-5-{[3-(3-Fluoro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-heptyl-2-thioxo-1,3-thiazolidin-4-one: is unique due to its combination of structural motifs, which confer specific chemical and biological properties not found in similar compounds. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a compound of significant interest in various fields of research.
Properties
CAS No. |
623939-91-3 |
---|---|
Molecular Formula |
C29H32FN3O2S2 |
Molecular Weight |
537.7 g/mol |
IUPAC Name |
(5Z)-5-[[3-(3-fluoro-4-propoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-heptyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C29H32FN3O2S2/c1-3-5-6-7-11-16-32-28(34)26(37-29(32)36)19-22-20-33(23-12-9-8-10-13-23)31-27(22)21-14-15-25(24(30)18-21)35-17-4-2/h8-10,12-15,18-20H,3-7,11,16-17H2,1-2H3/b26-19- |
InChI Key |
XNLFCTQEERBAMD-XHPQRKPJSA-N |
Isomeric SMILES |
CCCCCCCN1C(=O)/C(=C/C2=CN(N=C2C3=CC(=C(C=C3)OCCC)F)C4=CC=CC=C4)/SC1=S |
Canonical SMILES |
CCCCCCCN1C(=O)C(=CC2=CN(N=C2C3=CC(=C(C=C3)OCCC)F)C4=CC=CC=C4)SC1=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.